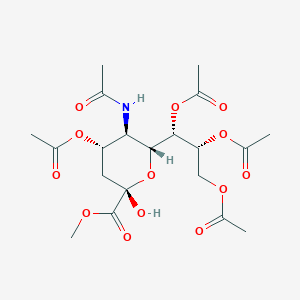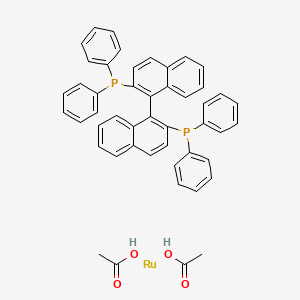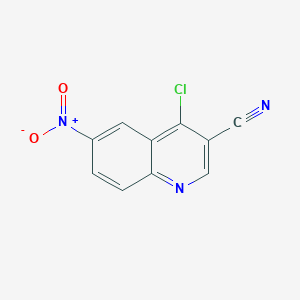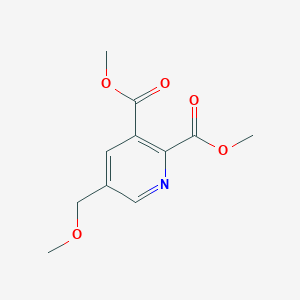
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester
Descripción general
Descripción
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (TAME) is an acetylated derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. Neu5Ac is an important component of the glycoconjugates that are found in the cell membranes of living organisms. TAME is the most widely used and studied acetylated derivative of Neu5Ac, and it has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
-
Glycosylation Research
- Field : Chemistry
- Application : This compound is used in the glycosylation of 2β,3β-epoxyneuraminic acid derivatives .
- Method : The 2β,3β-epoxyneuraminic acid derivative prepared from 2,3-dehydroneuraminic acid derivative reacts with primary or secondary alcohol to give the corresponding glycoside or ortho ester .
- Results : The reaction results in the formation of the corresponding glycoside or ortho ester .
-
Enzymatic Production
- Field : Microbiology and Biomanufacturing
- Application : This compound is used in the enzymatic synthesis of N-acetylneuraminic acid .
- Method : Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetylneuraminic acid lyase (NAL) for aldol condensation has been reported to produce NeuAc with high production efficiency .
- Results : The enzymatic synthesis of NeuAc using pyruvate and GlcNAc as substrates has been achieved with high yield .
-
Pharmaceutical Research
- Field : Pharmaceutical Industry
- Application : This compound is used in the research and development of pharmaceuticals aiming to target specific proteins or enzymes involved in cancer, autoimmune disorders, and viral infections .
- Method : The specific methods of application or experimental procedures in this context are not specified in the available resources .
- Results : The outcomes of this research are not specified in the available resources .
-
Neurotransmission Research
- Field : Neuroscience
- Application : This compound is part of sialic acids, which play an important role in maintaining and improving brain health, neurotransmission, and immune enhancement .
- Method : The specific methods of application or experimental procedures in this context are not specified in the available resources .
- Results : The outcomes of this research are not specified in the available resources .
-
Biomedicine Industry
- Field : Biomedicine
- Application : This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .
- Method : The specific methods of application or experimental procedures in this context are not specified in the available resources .
- Results : The outcomes of this research are not specified in the available resources .
-
Glycosylation Research
- Field : Chemistry
- Application : This compound is used in the glycosylation of 2β,3β-epoxyneuraminic acid derivatives .
- Method : The 2β,3β-epoxyneuraminic acid derivative prepared from 2,3-dehydroneuraminic acid derivative reacts with primary or secondary alcohol to give the corresponding glycoside or ortho ester .
- Results : The reaction results in the formation of the corresponding glycoside or ortho ester .
-
Chemical Synthesis
- Field : Chemistry
- Application : This compound is used in the glycosylation of 2β,3β-epoxyneuraminic acid derivatives .
- Method : The 2β,3β-epoxyneuraminic acid derivative prepared from 2,3-dehydroneuraminic acid derivative reacts with primary or secondary alcohol to give the corresponding glycoside or ortho ester .
- Results : The reaction results in the formation of the corresponding glycoside or ortho ester .
-
Biochemistry Research
- Field : Biochemistry
- Application : This compound is used in the study of the structural requirements of N-acetylneuraminic acid in its role as substrate for certain enzymes .
- Method : The specific methods of application or experimental procedures in this context are not specified in the available resources .
- Results : The outcomes of this research are not specified in the available resources .
-
Detoxification and Immune Enhancement
- Field : Immunology
- Application : This compound is part of sialic acids, which play an important role in maintaining and improving brain health, detoxification, antibacterial, and immune enhancement .
- Method : The specific methods of application or experimental procedures in this context are not specified in the available resources .
- Results : The outcomes of this research are not specified in the available resources .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDMYCBPKFKCV-DCDDNHAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456014 | |
| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester | |
CAS RN |
84380-10-9 | |
| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















